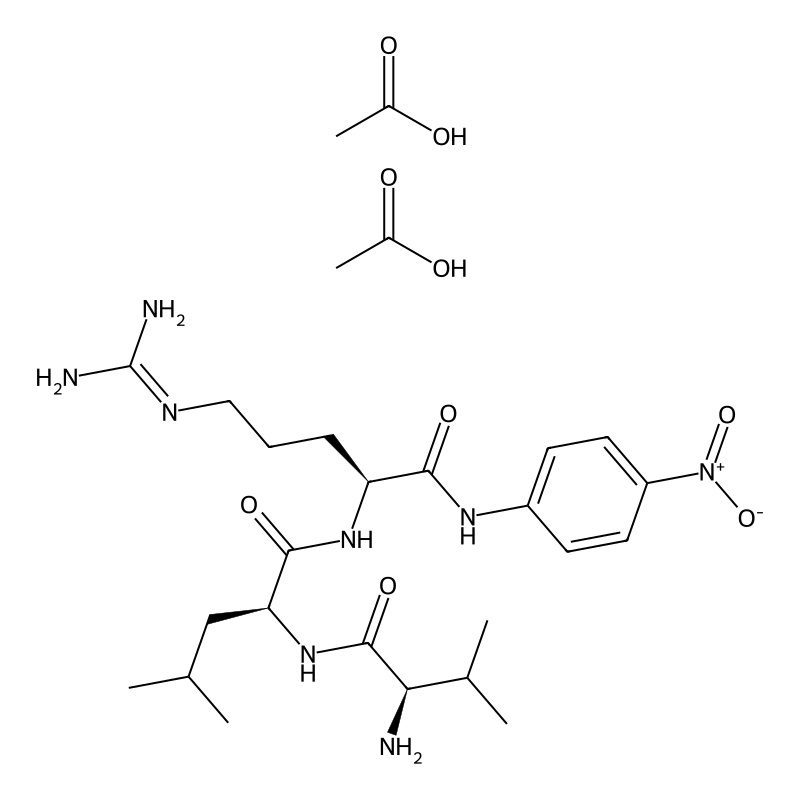

acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Acetic acid; (2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide is a complex organic compound notable for its intricate molecular structure, which includes multiple functional groups such as amino, nitro, and acyl groups. This compound is characterized by a molecular formula of and a molecular weight of approximately 566.7 g/mol. The presence of these functional groups contributes to its unique reactivity and potential applications in various scientific fields, including chemistry, biology, and medicine.

D-VLR-pNA acts as a substrate for the enzyme kallikrein. The specific amino acid sequence (D-Val-Leu-Arg) mimics the natural substrates of kallikrein, allowing the enzyme to bind and cleave the peptide bond between Leu and Arg. This cleavage releases the pNA group, which serves as a reporter molecule for enzyme activity detection [].

Structure and Properties

- H-: Represents the N-terminus of the peptide, often denoted as free amino group.

- D-Val-: Represents the first amino acid, D-valine, with a D-stereoisomer configuration.

- Leu-: Represents the second amino acid, L-leucine.

- Arg-: Represents the third amino acid, L-arginine.

- pNA-: Represents para-nitroaniline, a chromogenic leaving group attached to the C-terminus.

- 2AcOH: Represents two acetic acid molecules associated with the molecule.

The specific amino acid sequence (D-Val-Leu-Arg) and the presence of pNA are crucial for its function in the kallikrein assay [].

Application in Kallikrein Activity Assay

H-D-Val-Leu-Arg-pNA·2AcOH serves as a substrate for kallikreins, a group of serine proteases found in various tissues. Kallikreins cleave the peptide bond between arginine (Arg) and pNA in the substrate molecule. This cleavage releases the chromogenic pNA, resulting in a yellow color change in the assay solution. The intensity of the color change is directly proportional to the kallikrein activity present [, ].

Advantages of using H-D-Val-Leu-Arg-pNA·2AcOH:

- Convenience: The chromogenic nature allows for a simple and continuous monitoring of enzymatic activity using a spectrophotometer [].

- Sensitivity: The pNA released upon cleavage can be detected at very low concentrations, enabling sensitive detection of kallikrein activity [].

- Selectivity: The specific amino acid sequence of the substrate enhances selectivity towards kallikreins compared to other serine proteases [].

Applications:

H-D-Val-Leu-Arg-pNA·2AcOH is used in various scientific research applications to:

- Oxidation: The nitro group can be reduced to an amino group under specific conditions.

- Reduction: The compound can be reduced to form derivatives with altered functional groups.

- Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents utilized in these reactions include:

- Reducing agents like hydrogen gas with palladium catalysts.

- Oxidizing agents such as potassium permanganate.

- Nucleophiles like amines or thiols.

These reactions are typically conducted under controlled temperatures and pressures to ensure selectivity and yield.

Research indicates that acetic acid; (2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide exhibits significant biological activity. It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a biochemical probe is being explored, particularly in the context of targeting specific enzymes or receptors involved in various biological processes.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

- Protection and Deprotection: Functional groups are selectively protected to facilitate subsequent reactions.

- Peptide Bond Formation: This is achieved through coupling reactions using reagents like carbodiimides or active esters.

- Selective Acylation: Controlled conditions are maintained throughout the synthesis, often requiring adjustments in temperature and pH, as well as the use of solvents such as dimethylformamide or dichloromethane.

Acetic acid; (2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide has numerous applications across various domains:

- Chemistry: Serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

- Biology: Investigated for its interactions with biological macromolecules, contributing to the understanding of biochemical pathways.

- Medicine: Explored for therapeutic applications, particularly in drug development targeting specific enzymes or receptors.

- Industry: Used in developing new materials such as polymers and coatings due to its unique chemical properties.

Interaction studies focus on how acetic acid; (2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide interacts with various biological targets. These studies aim to elucidate its mechanism of action at the molecular level, providing insights into its potential therapeutic roles.

Several compounds share structural similarities with acetic acid; (2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide. Here are some notable comparisons:

Uniqueness

The uniqueness of acetic acid; (2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide lies in its complex structure that combines multiple functional groups, allowing for diverse reactivity profiles and potential applications across chemistry, biology, and medicine. Its intricate design facilitates specific interactions with biological targets, making it a valuable compound for further research and development.